molecular formula C10H7BrClN B2686808 1-Bromo-6-chloro-3-methylisoquinoline CAS No. 2138200-43-6

1-Bromo-6-chloro-3-methylisoquinoline

Cat. No. B2686808
CAS RN: 2138200-43-6
M. Wt: 256.53
InChI Key: DGSUAJBESMUBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6-chloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 1-Bromo-6-chloro-3-methylisoquinoline is 1S/C10H7BrClN/c1-6-4-7-5-8 (12)2-3-9 (7)10 (11)13-6/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Bromo-6-chloro-3-methylisoquinoline is a powder . It has a molecular weight of 256.53 .

Scientific Research Applications

Synthesis Enhancements

1-Bromo-6-chloro-3-methylisoquinoline serves as an intermediate in the synthesis of complex organic compounds. A notable application involves its use in the creation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, where a catalytic system involving 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane demonstrated efficiency and reusability under thermal and solvent-free conditions, leading to high product yields in minutes (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).

Facilitating Novel Reactions

The compound also plays a role in the Knorr synthesis of quinolinones, such as 6-Bromo-4-methylquinolin-2(1H)-one, showing its importance in preparing materials for studying infectious diseases. The synthesis, which includes a condensation and cyclization process, highlights the compound's utility in generating materials with potential biological activity (N. Wlodarczyk et al., 2011).

Role in Bioreductively Activated Prodrug Systems

Another innovative application involves using a similar compound, 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, in a potential bioreductively activated prodrug system. This system aims for selective drug delivery to hypoxic tissues, showcasing the role of bromo-chloro-methylisoquinoline derivatives in developing targeted therapeutic agents (I. Parveen, D. Naughton, W. Whish, M. Threadgill, 1999).

Drug Discovery Intermediates

The compound's derivatives are key intermediates in drug discovery processes. An example includes the optimization of synthetic routes for drug intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline. By introducing a telescoping process, researchers were able to enhance yield and purity, contributing significantly to the efficiency of medicinal chemistry laboratories (K. Nishimura, T. Saitoh, 2016).

Structural Studies

Structural studies of related bromo and chloro derivatives of isoquinoline, such as 2-aryl-3-bromoquinolin-4(1H)-ones, provide insights into their behavior in different states (solution, solid, and gas phases). These studies are fundamental for understanding the compound's interactions and reactivity, crucial for designing more effective drugs and materials (M. Mphahlele et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-bromo-6-chloro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSUAJBESMUBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-chloro-3-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.